molecular formula C19H17BrN4O2 B2532830 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941937-08-2

2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2532830
CAS No.: 941937-08-2
M. Wt: 413.275
InChI Key: ZYOJOURWWUDDBE-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
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Scientific Research Applications

Overview of Triazine Compounds

Triazine compounds, including structures similar to 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, have been extensively studied in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their potential in various pharmacological applications, ranging from antibacterial and antifungal to anti-cancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered an interesting core moiety for drug development, underscoring its significance in future pharmaceutical research (Verma, Sinha, & Bansal, 2019).

Application in CO2 Capture and Conversion

Another important application area for triazine-based compounds is in the field of environmental science, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 sequestration due to their high surface area, structural tunability, and physicochemical stability. These materials are being explored for their potential to address the challenges of CO2 emissions and climate change, highlighting the versatility of triazine-based structures in addressing global environmental issues (Mukhtar et al., 2020).

Advancements in Antitumor Activities

In oncology research, derivatives of 1,2,3-triazines, including those related to the specified compound, have shown a broad spectrum of antitumor activities. These compounds exhibit antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, making them potential scaffolds for developing antitumor agents. Their simple synthesis and significant efficacy position these molecules as promising candidates for cancer therapy advancements (Cascioferro et al., 2017).

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOJOURWWUDDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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